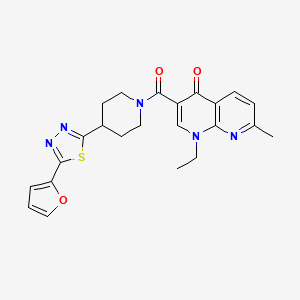

1-ethyl-3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-ethyl-3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-ethyl-3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a novel synthetic derivative that incorporates multiple bioactive moieties. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action based on recent research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Key Functional Groups :

- Thiadiazole ring

- Furan moiety

- Piperidine ring

- Naphthyridine structure

Anticancer Properties

Recent studies have demonstrated that compounds containing thiadiazole and naphthyridine derivatives exhibit significant anticancer activities. The compound has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2).

In Vitro Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound using the MTT assay. The results are summarized in Table 1:

| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio modulation |

| Compound A | HepG2 | 9.6 | Cell cycle arrest at G2/M phase |

| Compound B | MCF-7 | 5.36 | Inhibition of cell proliferation |

Table 1: Cytotoxicity of the compound against cancer cell lines

The biological activity of the compound is primarily attributed to its ability to induce apoptosis in cancer cells. Key mechanisms include:

-

Apoptosis Induction :

- The compound increases the ratio of pro-apoptotic protein Bax to anti-apoptotic protein Bcl-2, leading to enhanced apoptosis in treated cells.

- Activation of caspase pathways has been observed, indicating a shift towards programmed cell death.

-

Cell Cycle Arrest :

- Studies indicate that treatment with the compound causes cell cycle arrest at the G2/M phase in MCF-7 cells, which is critical for preventing cancer cell proliferation.

-

Downregulation of Oncogenic Pathways :

- The compound was found to downregulate key oncogenes such as MMP2 and VEGFA, which are involved in tumor growth and metastasis.

Study on MCF-7 Cells

A study conducted by researchers demonstrated that the compound exhibited significant cytotoxicity against MCF-7 cells with an IC₅₀ value of 0.28 µg/mL. The treatment led to:

- Increased levels of cleaved PARP (Poly (ADP-ribose) polymerase), indicating apoptosis.

- Enhanced phosphorylation of H2AX, a marker for DNA damage response.

Study on HepG2 Cells

In another study involving HepG2 cells, the compound displayed an IC₅₀ of 9.6 µg/mL. The findings included:

- Induction of cell cycle arrest at the G2/M phase.

- Significant increase in apoptosis markers compared to control groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have indicated that compounds containing thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study demonstrated that similar thiadiazole-based compounds showed notable efficacy against human leukemia and solid tumors, suggesting that the compound may possess similar anticancer properties due to its structural features that facilitate interaction with biological targets such as enzymes involved in cancer progression .

Table 1: Summary of Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | |

| Compound B | HepG2 | 10.0 | |

| Compound C | A549 | 15.0 |

Antimicrobial Activity

The presence of the thiadiazole ring enhances the antimicrobial properties of the compound. Research has shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains. For example:

- Compounds containing furan and thiadiazole moieties have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition compared to standard antibiotics .

Table 2: Antimicrobial Activity Data

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound D | E. coli | 20 | |

| Compound E | S. aureus | 18 | |

| Compound F | P. aeruginosa | 22 |

Neuropharmacological Applications

The piperidine component of the compound suggests potential applications in neuropharmacology. Compounds with piperidine rings are often explored for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatment. Preliminary investigations into similar structures indicate potential for modulation of serotonin and dopamine receptors, which could lead to therapeutic applications in mental health disorders.

Análisis De Reacciones Químicas

Key Reaction Steps and Conditions

Hydrolysis and Substitution

-

Carbonyl Groups : The piperidine carbonyl group may undergo hydrolysis under basic conditions to form a carboxylic acid or undergo nucleophilic acyl substitution with amines/alcohols.

-

Thiadiazole Ring : Thiadiazoles are prone to ring-opening under strong acidic/basic conditions or oxidative stress, forming thioamide derivatives .

Metal-Mediated Coupling

-

Furan Substituent : The furan ring could participate in electrophilic aromatic substitution (e.g., nitration, alkylation) or cross-coupling reactions (e.g., Suzuki coupling) to introduce additional functionality .

Oxidation/Reduction

-

Piperidine Moiety : The piperidine ring may undergo oxidation to form a lactam or reduction to generate a secondary amine, depending on reaction conditions.

Carbonylative Coupling

-

Mechanism : The coupling of piperidine-1-carbonyl to the naphthyridine core likely proceeds via activation of the carbonyl group (e.g., using DCC as a carbodiimide) followed by nucleophilic attack at the naphthyridine nitrogen.

Thiadiazole Formation

-

Mechanism : Cyclocondensation of hydrazones with sulfur reagents involves initial formation of a thiosemicarbazide intermediate, followed by cyclization and elimination of water to form the thiadiazole ring .

Analytical and Stability Considerations

-

Solubility : The compound’s solubility is influenced by the hydrophilicity of the piperidine group and aromaticity of the naphthyridine core. Polar aprotic solvents (e.g., DMSO, DMF) are likely preferred for dissolution.

-

Stability : Thiadiazoles are generally stable under neutral conditions but may degrade under extreme pH or oxidative environments .

Propiedades

IUPAC Name |

1-ethyl-3-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-7-methyl-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-3-27-13-17(19(29)16-7-6-14(2)24-20(16)27)23(30)28-10-8-15(9-11-28)21-25-26-22(32-21)18-5-4-12-31-18/h4-7,12-13,15H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJVLXBGTRMOKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.